molecular formula C6H11NO4 B083139 5-Methyl DL-glutamate CAS No. 14487-45-7

5-Methyl DL-glutamate

Cat. No. B083139
CAS RN: 14487-45-7
M. Wt: 161.16 g/mol
InChI Key: ZGEYCCHDTIDZAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl DL-glutamate and its analogs involves various chemical processes. For instance, Powell and Dekker (1981) described the synthesis of 4-methylene-DL-glutamic acid from diethylmalonate, formaldehyde, and diethyl acetamidomalonate, yielding the amino acid following ion-exchange chromatography and crystallization (Powell & Dekker, 1981). Additionally, Saotome and Yamazaki (1963) synthesized DL-Glutamic acid from 1,1,1,5-Tetrachloropentane, involving several steps including dehydrochlorination and hydroxylation (Saotome & Yamazaki, 1963).

Molecular Structure Analysis

The molecular structure of 5-Methyl DL-glutamate includes variations in conformation and bonding. The study by Kugo et al. (1983) on A-B-A tri-block copolymers consisting of DL-isomers of poly(γ-methyl glutamate) revealed insights into the structural aspects of similar compounds (Kugo et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving 5-Methyl DL-glutamate are complex. For instance, Malherbe et al. (2003) investigated the binding pocket of the metabotropic glutamate 5 receptor negative modulator, providing insights into the interactions and chemical properties of similar glutamate derivatives (Malherbe et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and spectral characteristics, are crucial for understanding 5-Methyl DL-glutamate. The synthesis process described by Powell and Dekker (1981) includes the determination of several physico-chemical characteristics such as ir and pmr spectra, and melting point (Powell & Dekker, 1981).

Chemical Properties Analysis

5-Methyl DL-glutamate’s chemical properties, including reactivity and stability, are influenced by its molecular structure. The research by Sekura, Hochreiter, and Meister (1976) on alpha-aminomethylglutarate, a beta-amino analog of glutamate, gives an understanding of the chemical behavior of glutamate derivatives (Sekura, Hochreiter, & Meister, 1976).

Scientific Research Applications

Glutamate as a Neurotransmitter

Glutamate is a principal excitatory neurotransmitter in the brain, involved in various neurological pathways. It operates through ionotropic receptors (e.g., NMDA, AMPA, and kainate receptors) and metabotropic, G protein-coupled receptors (mGluRs). These receptors play pivotal roles in modulating neuronal and glial excitability. Glutamate's role extends from dietary functions to its potential involvement in various neurodegenerative disorders like amyotrophic lateral sclerosis and Huntington's chorea. Certain compounds like NMDA and AMPA receptor antagonists show promise in mitigating brain damage and behavioral deficits post cerebral ischemia and traumatic brain injury, highlighting the therapeutic potential of modulating glutamate receptors (Meldrum, 2000).

Receptor Inhibition and Therapy

The metabotropic glutamate receptor 5 (mGlu5) is a target for various CNS disorders such as depression, Parkinson's disease, and fragile X syndrome. Drugs targeting mGlu5 receptors have shown promise in preclinical models and clinical settings. For instance, CTEP, a novel mGlu5 inhibitor, demonstrates high selectivity and oral bioavailability, indicating potential in treating conditions requiring chronic receptor inhibition (Lindemann et al., 2011).

Molecular Imaging and Drug Development

In Vivo Preclinical Molecular Imaging

The study of glutamatergic drugs and their chronic effects on the glutamatergic system is crucial for understanding the mechanisms of various neuropathologies and for developing novel therapeutic interventions. Molecular imaging techniques like PET/CT and MRS are used to visualize drug interactions with receptors like mGluR5 and to measure changes in metabolites like glutamate and glutamine. These insights are invaluable for developing drugs that modulate glutamatergic pathologies (Servaes et al., 2018).

Development of PET Ligands for Imaging mGlu2

The development of PET ligands for imaging specific glutamate receptors like mGlu2 is pivotal for diagnosing and understanding various CNS disorders. The identification of potent and selective ligands like 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812) provides crucial tools for in vivo imaging and understanding receptor function in the brain, offering pathways for therapeutic intervention in CNS disorders (Yamasaki et al., 2020).

Safety And Hazards

While specific safety and hazards information for 5-Methyl DL-glutamate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Glutamate receptors are distributed widely in many tissues apart from the brain. Further studies are required to characterize these receptors with regard to their functional roles. Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .

properties

IUPAC Name

2-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYCCHDTIDZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28677-37-4
Record name Glutamic acid, 5-methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28677-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20859653
Record name 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl DL-glutamate

CAS RN

14487-45-7, 1499-55-4
Record name 5-Methyl hydrogen glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14487-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5)-Methyl L-hydrogen glutamate
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Record name 5-Methyl DL-glutamate
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Record name 1499-55-4
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Record name 5-methyl DL-glutamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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